4-Bromo-3-chloroanisole
Overview
Description
4-Bromo-3-chloroanisole, with the chemical formula C7H6BrClO, is a compound known for its applications in various chemical processes. This colorless liquid, also referred to as 4-Bromo-3-chloromethoxybenzene, is characterized by its bromine, chlorine, and methoxy functional groups .
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-3-chloroanisole are specific enzymes and proteins . The compound is thought to interact with the active sites of these enzymes and proteins, effectively impeding their activity .
Mode of Action
This compound is believed to function as an inhibitor of specific enzymes and proteins . It interacts with the active sites of these enzymes and proteins, which can lead to changes in their activity .
Biochemical Pathways
The precise biochemical pathways affected by this compound remain elusive. It is known that the compound plays a crucial role in organic synthesis . It is also used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Pharmacokinetics
It is known to have high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes and proteins it targets. By inhibiting these targets, the compound can alter cellular processes and potentially lead to changes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .
Preparation Methods
4-Bromo-3-chloroanisole is generally synthesized by reacting p-hydroxyanisole with cuprous bromide (CuBr2) and cuprous chloride (CuCl). The reaction conditions can be adjusted according to specific requirements, and the most commonly used reaction solvents are dimethylsulfamide (DMSO) or dimethylformamide (DMF) .
Chemical Reactions Analysis
4-Bromo-3-chloroanisole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-3-chloroanisole serves as a crucial reagent for organic synthesis. It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In scientific research, it is believed to function as an inhibitor of specific enzymes and proteins, making it valuable in biochemical studies .
Comparison with Similar Compounds
4-Bromo-3-chloroanisole can be compared with other similar compounds, such as:
4-Bromoanisole: Similar in structure but lacks the chlorine atom.
3-Chloroanisole: Similar in structure but lacks the bromine atom.
4-Bromo-3-methylaniline: Contains a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its combination of bromine, chlorine, and methoxy functional groups, which confer specific reactivity and applications .
Properties
IUPAC Name |
1-bromo-2-chloro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFFQYRWSRMBQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373596 | |
Record name | 4-Bromo-3-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-46-5 | |
Record name | 1-Bromo-2-chloro-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50638-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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